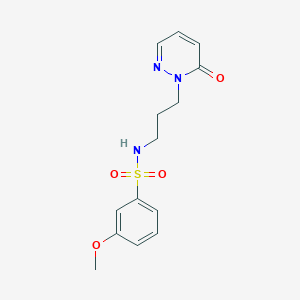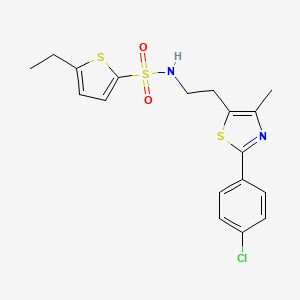
4-(3H-Diazirin-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3H-Diazirin-3-yl)butanoic acid is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring consisting of one carbon and two nitrogen atoms. This compound is often used in scientific research due to its ability to form highly reactive carbenes upon exposure to ultraviolet light, making it valuable in photoaffinity labeling studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-Diazirin-3-yl)butanoic acid typically involves the formation of the diazirine ring through a series of chemical reactions. One common method starts with the preparation of diaziridines, which are then oxidized to form diazirines. The process generally involves the following steps:
Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to form the diaziridine.
Oxidation: The diaziridine is oxidized using reagents like iodine and triethylamine to form the diazirine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3H-Diazirin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The diaziridine intermediate can be oxidized to form the diazirine ring.
Photolysis: Exposure to ultraviolet light causes the diazirine ring to break, forming a highly reactive carbene.
Substitution: The carboxylic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Iodine and triethylamine are commonly used for the oxidation of diaziridines to diazirines.
Photolysis: Ultraviolet light at a wavelength of around 360 nm is used to induce photolysis.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Carbenes: The primary product formed upon photolysis of the diazirine ring is a carbene, which can insert into various chemical bonds.
Substituted Derivatives: Substitution reactions can yield a variety of derivatives depending on the reagents used.
科学的研究の応用
4-(3H-Diazirin-3-yl)butanoic acid is widely used in scientific research due to its ability to form reactive carbenes. Some of its applications include:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon exposure to UV light.
Chemical Biology: Employed in the study of biological processes by labeling and tracking biomolecules.
Medicinal Chemistry: Utilized in the development of photoactivatable drugs and probes.
Industrial Applications: Used in the synthesis of specialized materials and in photochemical reactions.
作用機序
The mechanism of action of 4-(3H-Diazirin-3-yl)butanoic acid involves the formation of a carbene upon exposure to ultraviolet light. The carbene is highly reactive and can insert into various chemical bonds, forming covalent linkages with target molecules. This property makes it valuable in photoaffinity labeling, where it can be used to study interactions between biomolecules.
類似化合物との比較
4-(3H-Diazirin-3-yl)butanoic acid is unique due to its diazirine ring, which provides stability and reactivity. Similar compounds include:
Diazirine: A simpler compound with a similar three-membered ring structure.
Trifluoromethylphenyldiazirine: A diazirine derivative with a trifluoromethyl group, used in photoaffinity labeling.
3-Chloro-3-[(4-nitrophenyl)methyl]diazirine: Another diazirine derivative with a chloro and nitrophenyl group, used in photochemical studies.
These compounds share the ability to form reactive carbenes but differ in their specific substituents and applications.
特性
IUPAC Name |
4-(3H-diazirin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)3-1-2-4-6-7-4/h4H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPJWNIHJGAYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}-4,4,4-trifluorobutanoic acid](/img/structure/B2651269.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2651275.png)



![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)
